molecular formula C19H11N5O4 B11414369 11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11414369
M. Wt: 373.3 g/mol
InChI Key: OMRMJWLFEBNQBN-UHFFFAOYSA-N
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Description

11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds and nitriles, which undergo a series of cyclization, nitration, and oxidation reactions under controlled conditions. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process would involve the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group and tricyclic structure allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart is its specific nitro group and tricyclic structure, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H11N5O4

Molecular Weight

373.3 g/mol

IUPAC Name

11-methyl-7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11N5O4/c1-11-5-4-8-22-16(11)21-17-13(19(22)26)9-12(10-20)18(25)23(17)14-6-2-3-7-15(14)24(27)28/h2-9H,1H3

InChI Key

OMRMJWLFEBNQBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC=CC=C4[N+](=O)[O-])C#N

Origin of Product

United States

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